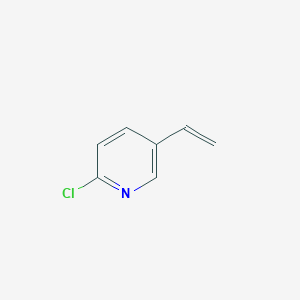

2-Chloro-5-vinylpyridine

Beschreibung

Significance in Organic Synthesis and Heterocyclic Chemistry

2-Chloro-5-vinylpyridine is a highly valued reagent in organic synthesis due to its dual reactivity. The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, while the vinyl group at the 5-position can participate in a variety of addition and polymerization reactions. smolecule.com This allows for the construction of a wide array of more complex heterocyclic structures.

The compound is frequently employed in cross-coupling reactions, such as the Suzuki and Negishi reactions, to form new carbon-carbon bonds. google.comresearchgate.net For instance, it can react with boronic acids in Suzuki coupling reactions to create biaryl compounds. smolecule.com The vinyl group readily undergoes reactions like hydrogenation, epoxidation, and cyclopropanation. google.com A notable application is in the asymmetric cyclopropanation reactions catalyzed by dirhodium tetracarboxylate catalysts, where it can be used to generate chiral cyclopropane (B1198618) derivatives with high enantioselectivity. rsc.org

Furthermore, this compound serves as a precursor for the synthesis of other important pyridine derivatives. For example, selective hydrogenation of the vinyl group, using specific catalysts like iridium complexes, yields 2-chloro-5-ethylpyridine (B134761), a key intermediate in medicinal chemistry. google.com The compound's ability to participate in Wittig reactions further expands its synthetic utility, allowing for the conversion of the vinyl group into more complex alkene structures. smolecule.comgoogle.com

Key Synthetic Reactions of this compound:

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl compounds | smolecule.comgoogle.com |

| Wittig Reaction | Phosphorus ylides | Substituted alkenes | smolecule.comgoogle.com |

| Selective Hydrogenation | Iridium-containing catalyst | 2-Chloro-5-ethylpyridine | google.com |

| Asymmetric Cyclopropanation | Diazo compounds, Rhodium catalyst | Chiral cyclopropanes | rsc.org |

| Epoxidation | mCPBA | 2-Chloro-5-(oxiran-2-yl)pyridine |

Applications in Advanced Materials Science

The presence of a vinyl group in this compound makes it a valuable monomer for the synthesis of novel polymers. smolecule.com The vinyl functionality allows for polymerization, leading to the formation of poly(vinylpyridine) derivatives with specific properties. These polymers and their composites have shown potential in various material science applications.

Vinylpyridine-based polymers can be used to create functional materials. For example, composite films of pyridine-based polymers and metal oxides like TiO₂ and ZnO have been developed for environmental remediation, demonstrating photocatalytic activity in the degradation of organic pollutants. nih.gov The nitrogen atom in the pyridine ring can also coordinate with metal ions, making these polymers useful for applications such as catalysis and the creation of metal-organic frameworks (MOFs). bldpharm.com

The ability to modify the pyridine ring either before or after polymerization allows for the fine-tuning of the resulting polymer's properties, such as solubility, thermal stability, and chemical resistance. This versatility makes this compound and its derivatives attractive for the development of specialty polymers and advanced materials with tailored functionalities. smolecule.comgoogle.com

Role in Medicinal Chemistry and Pharmaceutical Development

This compound and its derivatives are important scaffolds in the design and synthesis of biologically active compounds. smolecule.com The pyridine core is a common feature in many pharmaceuticals, and the specific substitution pattern of this compound provides a template for creating new therapeutic agents.

Derivatives of this compound have been investigated for their potential as imaging agents for nicotinic acetylcholine (B1216132) receptors (nAChRs) using Positron Emission Tomography (PET). acs.orgresearchgate.netacs.org For example, a series of compounds based on a this compound scaffold demonstrated high affinity for nAChRs, making them promising candidates for the development of radiotracers to study neurological disorders. acs.orgnih.gov

The compound also serves as an intermediate in the synthesis of enzyme inhibitors. Research has shown that this compound can act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. smolecule.com This suggests its potential use in developing drugs that modulate the metabolism of other pharmaceuticals. Furthermore, the trifluoromethyl analogue, 2-(trifluoromethyl)-5-vinylpyridine, has been explored for its potential in developing enzyme inhibitors and receptor modulators for conditions like cancer and viral infections. The reactivity of the vinyl group can be exploited to create derivatives, such as 2-chloro-5-(oxiran-2-yl)pyridine, which are valuable in medicinal chemistry for ring-opening reactions to introduce new functional groups.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPXJMHTIVOLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473389 | |

| Record name | 2-Chloro-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157670-28-5 | |

| Record name | 2-Chloro-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-vinyl-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Vinylpyridine

Carbon-Carbon Coupling Strategies for Vinyl Group Introduction

The creation of the C-C bond necessary for the vinyl group is efficiently accomplished using powerful palladium-catalyzed cross-coupling reactions or classic olefination methods like the Wittig reaction.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, prized for their efficiency and functional group tolerance. nih.gov The Suzuki reaction, in particular, offers a robust method for forming carbon-carbon single bonds by coupling an organohalide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

In the context of 2-chloro-5-vinylpyridine synthesis, a Suzuki reaction can be employed to convert 2-chloro-5-bromopyridine into the desired product. google.com The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. nobelprize.org This is followed by a transmetalation step, where the organic group from the organoboron compound is transferred to the palladium center. wikipedia.orgnobelprize.org The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nobelprize.org

The reaction for synthesizing this compound via the Suzuki coupling can be generalized as follows:

Starting Material: 2-chloro-5-bromopyridine Coupling Partner: A vinylboron species (e.g., vinylboronic acid or a vinylboronate ester) Catalyst: A palladium(0) complex Base: Required to activate the organoboron reagent organic-chemistry.org

This method provides a direct and effective route for introducing the vinyl moiety onto the chloropyridine scaffold.

The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com This olefination process involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (also known as a Wittig reagent). masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, the Wittig reaction is utilized to transform 2-chloro-5-formylpyridine into the target molecule. google.com The process begins with the preparation of the necessary Wittig reagent, typically from triphenylphosphine (B44618) and a methyl halide, followed by deprotonation with a strong base to form the ylide. wikipedia.org This ylide then reacts with the aldehyde group of 2-chloro-5-formylpyridine.

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate then decomposes to yield the final alkene (this compound) and a stable phosphine (B1218219) oxide, which is the thermodynamic driving force for the reaction. organic-chemistry.org This synthetic route represents a reliable alternative to cross-coupling strategies for installing the vinyl group.

Selective Functionalization and Transformations of this compound

Once synthesized, this compound can undergo further transformations. A key challenge is the selective functionalization of one reactive site—the vinyl group—while leaving the chloro-substituted aromatic ring intact.

Highly Selective Hydrogenation of the Vinyl Moiety

The selective hydrogenation of the vinyl group in this compound to produce 2-chloro-5-ethylpyridine (B134761) presents a significant synthetic hurdle. The difficulty lies in reducing the C=C double bond without simultaneously causing hydrogenolysis of the C-Cl bond or reduction of the pyridine (B92270) ring. Achieving high selectivity is paramount and depends heavily on the choice of catalyst.

Iridium-containing catalysts have emerged as a superior solution for the selective hydrogenation of this compound. google.com Specifically, certain iridium complexes have been successfully applied to this transformation, achieving high yields and selectivity. google.com These catalysts can effectively hydrogenate the vinyl group while avoiding the undesired side reactions that plague other systems. google.com The successful application of such iridium catalysts marks a significant advancement, enabling the clean conversion of this compound to 2-chloro-5-ethylpyridine. google.com This represents the first successful use of this type of catalyst for a substrate containing both halogen and ethylene (B1197577) functional groups on a pyridine ring, where only the ethylene linkage is hydrogenated. google.com

The choice of catalytic system has a profound impact on the outcome of the hydrogenation of this compound. A comparison between different catalysts highlights the challenges of selectivity.

When a conventional 10% Palladium on carbon (Pd/C) catalyst is used under 1 atmosphere of hydrogen, the reaction yields a mixture of products. google.com The main components of this mixture are 3-ethylpyridine, 3-vinylpyridine, and the desired 2-chloro-5-ethylpyridine, in an approximate ratio of 2:2:1. google.com This demonstrates the low selectivity of the Pd/C system, which leads to both hydrogenation of the vinyl group and undesired dehalogenation and/or ring reduction.

In stark contrast, the use of a specialized iridium-containing catalyst under similar conditions leads to the highly selective formation of 2-chloro-5-ethylpyridine in high yield. google.com This highlights the superior performance of the iridium catalyst for this specific transformation.

| Catalytic System | Substrate | Primary Product(s) | Selectivity for 2-Chloro-5-ethylpyridine | Reference |

|---|---|---|---|---|

| 10% Pd/C | This compound | 3-ethylpyridine, 3-vinylpyridine, 2-chloro-5-ethylpyridine (Ratio ≈ 2:2:1) | Low | google.com |

| Iridium-Containing Catalyst (Formula I) | This compound | 2-Chloro-5-ethylpyridine | High | google.com |

This comparative data underscores the critical role of catalyst selection in achieving the desired chemical transformation with high precision and efficiency.

Pathways from Related Chloromethylpyridine Intermediates

The synthesis of this compound from chloromethylpyridine-related intermediates is a multi-step process that typically involves the formation of an ethyl group at the 5-position, followed by a dehydrogenation step. A common starting material for this pathway is 2-chloro-5-methylpyridine (B98176), a precursor to 2-chloro-5-chloromethylpyridine.

One established method involves the condensation of a methylpyridine with formaldehyde (B43269) to yield a hydroxyethyl (B10761427) intermediate, which is then dehydrated. For instance, 2-methylpyridine (B31789) reacts with formaldehyde to produce 2-(2-hydroxyethyl)pyridine, which upon dehydration, yields 2-vinylpyridine (B74390). wikipedia.orgchemicalbook.com A similar principle can be applied to synthesize this compound from 2-chloro-5-methylpyridine.

A more direct, documented pathway involves the dehydrogenation of 2-chloro-5-ethylpyridine. While the hydrogenation of this compound to 2-chloro-5-ethylpyridine is well-documented, the reverse reaction, dehydrogenation, is a key step to form the desired vinyl compound. google.com Catalytic dehydrogenation of ethylpyridines to vinylpyridines is a known industrial process, often employing metal oxide catalysts at elevated temperatures.

Another potential pathway from a related intermediate involves a Wittig reaction. This would require the conversion of 2-chloro-5-methylpyridine to 2-chloro-5-formylpyridine. The resulting aldehyde can then be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane, to form the vinyl group. A patent has indicated the viability of converting 2-chloro-5-formylpyridine into this compound via a Wittig reaction. google.com

Table 1: Illustrative Reaction Steps from Chloromethylpyridine-Related Intermediates

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 2-Chloro-5-methylpyridine | 1. Oxidation (e.g., with SeO₂) | 2-Chloro-5-formylpyridine | Variable |

| 2 | 2-Chloro-5-formylpyridine | Wittig Reagent (e.g., Ph₃P=CH₂) | This compound | Not specified google.com |

| Alternative Step 1 | 2-Chloro-5-methylpyridine | Ethylation | 2-Chloro-5-ethylpyridine | Not specified |

Derivatization from Nitropyridine Precursors

A robust and frequently employed strategy for the synthesis of this compound involves the chemical modification of a nitropyridine precursor, specifically 2-chloro-5-nitropyridine (B43025). This pathway is characterized by a series of well-established transformations.

The initial step in this sequence is the reduction of the nitro group to an amine. The conversion of 2-chloro-5-nitropyridine to 2-chloro-5-aminopyridine is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents.

Following the formation of the amino group, the subsequent step involves its conversion into a more versatile functional group for carbon-carbon bond formation, typically a halide. This is commonly accomplished through a Sandmeyer-type reaction. For instance, 2-amino-5-chloropyridine (B124133) can be transformed into 2-bromo-5-chloropyridine (B189627). chemicalbook.com This diazotization reaction, followed by treatment with a bromide source, provides the necessary precursor for the final vinylation step. The reaction of 2-amino-5-chloropyridine with hydrogen bromide and sodium nitrite (B80452) has been shown to produce 2-bromo-5-chloropyridine in high yield. chemicalbook.com

The final and crucial step is the introduction of the vinyl group, which is typically achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki reaction is a prominent example, where the synthesized 2-chloro-5-bromopyridine is coupled with a vinylboronic acid derivative, such as vinylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. A patent has described the synthesis of this compound from 2-chloro-5-bromopyridine using a Suzuki reaction. google.com

Table 2: Synthesis Pathway from 2-Chloro-5-nitropyridine

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Chloro-5-nitropyridine | Reducing agent (e.g., Fe/HCl, SnCl₂, or H₂/Catalyst) | 2-Chloro-5-aminopyridine | High |

| 2 | 2-Chloro-5-aminopyridine | 1. HBr, NaNO₂ (Sandmeyer reaction) | 2-Chloro-5-bromopyridine | Up to 93% chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Vinylpyridine

Cycloaddition Chemistry

The vinyl group of 2-chloro-5-vinylpyridine serves as a reactive moiety for cycloaddition reactions, most notably in the formation of cyclopropane (B1198618) rings. The electron-withdrawing nature of the chloropyridyl group influences the reactivity of the vinyl component, classifying it as a somewhat electron-deficient alkene.

Dirhodium-Catalyzed Asymmetric Cyclopropanation Reactions

Dirhodium(II) tetracarboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. While specific studies on this compound are not extensively documented, its behavior can be inferred from research on other electron-deficient vinylarenes. nih.govnih.gov The reaction involves the formation of a rhodium carbene intermediate from a diazo compound, which then reacts with the alkene in a concerted, asynchronous manner to yield the cyclopropane product. nih.gov

Achieving high enantioselectivity in dirhodium-catalyzed cyclopropanation is a primary objective. For electron-deficient olefins, the choice of the chiral catalyst is paramount. nih.gov Optimization strategies typically involve screening various chiral dirhodium catalysts, adjusting the solvent, and modifying the reaction temperature. Lowering the temperature often leads to improved enantiomeric excess (ee). The structure of the diazo compound, particularly the ester group, also plays a crucial role in the stereochemical outcome. emory.edu

The stereochemical outcome of the cyclopropanation is dictated by the chiral environment created by the ligands surrounding the dirhodium center. Catalysts with specifically designed chiral ligands create a pocket that directs the approach of the alkene to the rhodium carbene, favoring the formation of one enantiomer over the other.

Several families of chiral dirhodium(II) catalysts have been developed for asymmetric cyclopropanation. For instance, catalysts derived from chiral prolinates and adamantylglycine have shown high efficacy. The Rh₂(S-TCPTAD)₄ catalyst, for example, has been successful in the cyclopropanation of electron-deficient alkenes with high asymmetric induction. nih.govresearchgate.net The choice of catalyst is often substrate-dependent, and what works well for styrene (B11656) may not be optimal for a more electron-deficient substrate like this compound. nih.govnih.gov

Reaction conditions such as solvent polarity and temperature significantly impact both yield and enantioselectivity. Nonpolar solvents are often preferred, and reactions are typically conducted at or below room temperature to enhance stereocontrol. nih.gov

Table 1: Representative Data for Dirhodium-Catalyzed Asymmetric Cyclopropanation of an Electron-Deficient Alkene

| Entry | Chiral Catalyst | Diazo Compound | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Rh₂(S-DOSP)₄ | Ethyl diazoacetate | CH₂Cl₂ | 25 | 75 | 88 |

| 2 | Rh₂(R-BPCP)₄ | Methyl phenyldiazoacetate | Pentane | 0 | 82 | 92 |

| 3 | Rh₂(S-TCPTAD)₄ | Methyl vinyldiazoacetate | Toluene | -20 | 78 | 95 |

Note: This table is illustrative and based on data for analogous electron-deficient alkenes to demonstrate typical reaction outcomes.

Nucleophilic Addition Reactions to the Vinyl Moiety

The vinyl group in this compound is susceptible to nucleophilic attack, primarily through a Michael-type or conjugate addition mechanism. The electron-withdrawing chloropyridyl ring activates the double bond, making the terminal carbon atom electrophilic and prone to attack by a wide range of nucleophiles. This reactivity is well-documented for related compounds like 2-vinylpyridine (B74390) and 2-chloro-4-vinylpyrimidine. nih.govnih.govresearchgate.net

The reaction typically proceeds under either acidic or basic conditions. Under acidic conditions, protonation of the pyridine (B92270) nitrogen enhances the electron-withdrawing effect, further activating the vinyl group for nucleophilic attack. nih.gov Various N-, O-, S-, and C-centered nucleophiles can be added across the vinyl group. For example, treatment of vinylpyridines with amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. nih.gov Similarly, organolithium reagents have been shown to add to vinylpyridines, with the resulting anionic intermediate being trapped by an electrophile. nih.govnsf.gov

Table 2: Examples of Nucleophilic Addition to Vinylpyridines and Related Heterocycles

| Nucleophile | Substrate | Product Type | Reference |

| Amines | 2-Vinylpyridine | 2-(2-Aminoethyl)pyridine | nih.gov |

| Alkoxides | 2-Vinylpyridine | 2-(2-Alkoxyethyl)pyridine | researchgate.net |

| Thiols | 4-Vinylquinazoline | 4-(2-(Alkyl/arylthio)ethyl)quinazoline | researchgate.net |

| Malonate Esters | 2-Vinylpyridine | Diethyl 2-(2-pyridylethyl)malonate | nih.gov |

| Organolithium Reagents | 2-Vinylpyridine | 2-(3,3-Dimethylbutyl)pyridine (with t-BuLi) | nsf.gov |

Transition Metal Complexation and Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordination with transition metals. The presence of both the pyridyl nitrogen and the vinyl group allows for various modes of coordination, including the formation of stable organometallic complexes.

Synthesis and Structural Elucidation of Organometallic Complexes (e.g., Cycloplatinated(II) Complexes)

A significant area of research has been the synthesis of cyclometalated platinum(II) complexes using vinylpyridine ligands. The process, known as cycloplatination, involves the intramolecular activation of a C-H bond of the ligand by the metal center, leading to the formation of a stable five-membered ring. While specific studies on this compound are limited, extensive work on 2-vinylpyridine provides a clear blueprint for this transformation.

The synthesis typically begins with a platinum(II) precursor, such as [Pt(R)₂(DMSO)₂] (where R = Me, Ph), which reacts with the vinylpyridine ligand. This reaction proceeds through C-H bond activation to yield the cyclometalated complex [Pt(L–H)(R)(DMSO)], where L-H represents the cyclometalated vinylpyridine ligand. The DMSO ligand in this precursor complex is labile and can be readily substituted by other ancillary ligands, such as phosphines (e.g., PPh₃, PPh₂Me, PPhMe₂), to generate a series of related complexes.

Structural elucidation of these organometallic complexes is crucial for understanding their properties and reactivity. This is primarily achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction.

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for determining the structure of these complexes in solution. The coordination of the ligand to the platinum center results in characteristic shifts in the NMR spectra.

X-ray Crystallography: This technique provides unambiguous proof of the molecular structure in the solid state, confirming the cyclometalated nature of the ligand and detailing bond lengths and angles within the complex. For example, X-ray diffraction analysis of cycloplatinated 2-vinylpyridine complexes has confirmed the formation of a stable five-membered ring involving the platinum atom, the pyridyl nitrogen, and a carbon atom from the vinyl group. nih.govnih.gov

The chloro-substituent on the pyridine ring is expected to influence the electronic properties of the resulting complex, potentially affecting its photophysical properties or catalytic activity, though this can also increase the tendency for aggregation in solution. nih.gov

Other Electrophilic and Radical Transformations

Beyond oxidative addition, this compound can undergo a variety of other electrophilic and radical transformations, primarily involving the vinyl group and the pyridine ring.

Electrophilic Transformations:

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq The nitrogen atom and the chloro substituent both withdraw electron density from the ring, making reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iq However, the vinyl group can participate in palladium-catalyzed cross-coupling reactions, which are initiated by the electrophilic oxidative addition step.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org In the context of this compound, the molecule can act as either the unsaturated halide (utilizing the C-Cl bond) or the alkene component (utilizing the vinyl group). For instance, it can be coupled with various aryl or vinyl halides. Efficient catalyst systems, often employing phosphine (B1218219) ligands, have been developed for the Heck coupling of chloropyridines.

Suzuki-Miyaura Coupling: This is another powerful palladium-catalyzed cross-coupling reaction that pairs an organoboron compound with an organic halide or triflate. libretexts.org this compound can serve as the halide partner, reacting with a variety of aryl or vinyl boronic acids or esters to form C-C bonds at the 2-position of the pyridine ring. The development of highly active catalysts has enabled the efficient coupling of even unreactive chloro-heterocycles. nih.govresearchgate.net

| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Heck Coupling | 2-Chloropyridine (B119429) derivative | Alkene (e.g., Styrene) | PdCl2(PCy3)2 | Cs2CO3 | Toluene | |

| Suzuki-Miyaura Coupling | 2-Chloropyridine | Arylboronic acid | Pd2(dba)3 / Ligand | KF | Dioxane | nih.gov |

| Suzuki-Miyaura Coupling | 2-Chloropyridine | Arylboronic acid | (NHC)Pd(cinn)Cl | NaHCO3 | Water | researchgate.net |

Radical Transformations:

The vinyl group of this compound is susceptible to radical reactions, most notably radical polymerization. Additionally, radical reactions can be initiated at substituents on the pyridine ring under certain conditions.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the polymerization dynamics, kinetics, or the application in advanced materials for the chemical compound This compound .

Extensive searches for homopolymerization studies, copolymerization data with monomers such as styrene, butadiene, or acrylates, and the use of controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization involving this compound did not yield any relevant research findings. Similarly, information on the synthesis of functional graft copolymers using this specific monomer or the elucidation of structure-property relationships in its resulting polymers is not present in the available literature.

While research exists for other vinylpyridine derivatives, the strict focus on this compound as per the instructions means that no scientifically accurate content can be provided for the requested outline. The compound is referenced primarily as a chemical intermediate in the synthesis of other molecules, rather than as a monomer for polymer science applications.

Therefore, the article "Polymer Science and Advanced Materials Applications of this compound" cannot be generated as the foundational research data required to populate the specified sections and subsections is not available in the public domain.

Polymer Science and Advanced Materials Applications of 2 Chloro 5 Vinylpyridine

Elucidation of Structure-Property Relationships in 2-Chloro-5-vinylpyridine-Based Polymers

Crystalline and Amorphous Polymeric Architectures

Studies on poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) have shown that their architecture can be influenced by synthesis conditions and subsequent processing. For instance, analysis of P2VP and P4VP films by grazing incidence X-ray diffraction (GIXRD) has revealed a semicrystalline nature mdpi.com. The degree of crystallinity, however, can be significantly altered by chemical modification. Research has demonstrated that while pure P4VP may exhibit no crystallinity, its modification through the anchoring of metal complexes, such as in poly[(CO)5Cr(4VP)], can induce significant crystallinity, reaching levels of approximately 40% researchgate.net. This suggests that the pendant pyridine (B92270) ring's interactions and packing are primary drivers of morphological structure researchgate.net.

Conversely, X-ray diffraction patterns of other P4VP samples and their N-methyl quaternized derivatives show patterns characteristic of largely amorphous materials, indicating that not all modifications induce crystallinity nih.govresearchgate.net. The introduction of a substituent like a chloro group on the pyridine ring, as in this compound, would be expected to influence polymer chain packing and intermolecular interactions. The steric hindrance and altered electronic properties caused by the chlorine atom could potentially disrupt chain regularity, favoring an amorphous structure, or conversely, new dipole-dipole interactions could promote crystalline ordering. Without direct experimental data for poly(this compound), its exact morphology remains an area for further investigation. Block copolymers containing PVP segments are also known to self-assemble into various microphase-separated structures, such as spherical or cylindrical domains rsc.org.

Application in Composite Materials (e.g., Tire-Cord Binders)

A significant industrial application of vinylpyridine monomers, including this compound, is in the formulation of adhesives for composite materials, most notably as a binder for tire cords. These monomers are integral components of specialty synthetic latexes used in Resorcinol-Formaldehyde-Latex (RFL) dipping systems reliablecorporation.insid.irresearchgate.netsks-textile.com. The RFL adhesive is essential for creating a powerful and durable bond between synthetic textile reinforcement fibers (such as polyester, nylon, and aramid) and the rubber matrix of a tire reliablecorporation.inresearchgate.netresearchgate.net.

The vinylpyridine is typically incorporated as a terpolymer, most commonly with styrene (B11656) and butadiene, to create a Vinyl Pyridine Latex (VPL) apcotex.comsynthomer.com. A common composition for this latex is a ratio of approximately 15% styrene, 75% butadiene, and 10% 2-vinylpyridine (B74390) apcotex.com. The RFL system functions as a bridge between the dissimilar materials; the resorcinol-formaldehyde (RF) resin component provides strong adhesion to the polar textile cord, while the latex component, containing the vinylpyridine terpolymer, ensures excellent compatibility and co-vulcanization with the non-polar rubber compound sid.irutwente.nl. The pyridine groups are crucial for enhancing the chemical interaction at the interface, leading to superior adhesion, durability, flexibility, and heat resistance reliablecorporation.insid.ir.

The concentration of vinylpyridine in the latex is a critical parameter for optimizing adhesion properties. Research indicates that the vinylpyridine content is best maintained within a 10-15% range for peak performance researchgate.net. While it provides essential reactivity, the relationship between vinylpyridine concentration and adhesion strength is not always linear. For many rubber compounds, adhesion has been observed to decrease as the vinyl-pyridine content increases. However, for specific blends, such as a natural rubber (NR) compound with a low accelerator content or an NR/Styrene-Butadiene Rubber (SBR) blend, an optimal vinyl-pyridine content of 10% has been identified researchgate.net.

Interactive Table: Effect of Vinyl-Pyridine (VP) Content on Adhesion in RFL Formulations

| Rubber Compound Type | Vinyl-Pyridine (VP) Content | Adhesion Performance Trend | Optimal VP Content |

| Most Rubber Compounds | Increasing | Decreasing Adhesion | Not Applicable |

| Natural Rubber (low accelerator) | Varied | Optimum Observed | ~10% |

| NR / SBR Blend | Varied | Optimum Observed | ~10% |

Note: This table is generated based on research findings that describe general trends and optimal points in specific rubber formulations researchgate.net.

Pharmacological and Biomedical Research Applications of 2 Chloro 5 Vinylpyridine Derivatives

Development of Ligands for Neuroreceptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

The pyridine (B92270) ring is a structural motif present in many biologically active compounds, including several pharmaceuticals. nbinno.com The unique chemical properties of this scaffold make it a valuable component in the design of molecules that can interact with biological targets like neuroreceptors. nbinno.com Specifically, derivatives of 2-chloro-5-vinylpyridine have been instrumental in the development of potent ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system disorders. nih.gov

Researchers have successfully designed and synthesized novel series of compounds based on the this compound structure to achieve high binding affinity for nAChRs. A notable example is the development of analogues based on the high-affinity ligand 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine. acs.org The synthesis of these new series has yielded compounds with exceptionally high in vitro binding affinities for nAChRs, with Ki values reported to be in the picomolar range (Ki = 9−331 pM). acs.org This level of affinity is crucial for developing effective therapeutic agents and sensitive imaging probes. The design of these analogues often involves modifying the core structure to enhance properties such as lipophilicity, which can improve penetration of the blood-brain barrier, a critical factor for drugs targeting the central nervous system. acs.org

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it clarifies how a molecule's structure relates to its biological activity. For this compound derivatives, SAR studies have provided significant insights into their interaction with nAChRs. acs.org Molecular modeling studies have revealed differences in the conformational profiles and electronic properties among various analogues, which helps to explain the variations in their binding affinities. acs.org

For instance, modifications to the pyridine ring and associated side chains can influence how the ligand fits into the binding pocket of the nAChR. nih.gov The presence of a chlorine atom on the pyridine ring, for example, can alter the electron density of the molecule, which may only produce marginal changes in potency in some cases but is a key feature in high-affinity ligands like epibatidine. nih.govnih.gov Research has shown that N-methyl derivatives of the this compound series demonstrate very high affinities, highlighting the importance of this specific functional group for strong receptor interaction. acs.org

The following table summarizes the in vitro binding affinities of selected this compound analogues for nAChRs.

| Compound | Binding Affinity (Ki in pM) |

|---|---|

| 3b (N-methyl derivative) | 28 |

| 6b (N-methyl derivative) | 23 |

| General Range for New Series | 9 - 331 |

Binding affinity data sourced from a study on novel pyridine analogues as potential PET imaging agents. acs.org

Precursors for Radiopharmaceuticals and Molecular Imaging Agents (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a powerful, noninvasive nuclear imaging technique used for diagnosis, staging, and monitoring of diseases by visualizing biological processes at the molecular level. nih.gov The technique relies on the administration of a radiopharmaceutical, which is a biologically active molecule tagged with a positron-emitting radionuclide. nih.govpharmacylibrary.com

High-affinity ligands derived from this compound are prime candidates for development into PET radiotracers for imaging nAChRs in the brain. acs.org Their high affinity and selectivity allow for clear imaging of these receptors, which can be valuable for studying neurological conditions like Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. nih.gov The N-methyl derivatives that exhibited very high affinities (Ki = 28 and 23 pM) are specific targets for radiolabeling, for instance, with Carbon-11 (¹¹CH₃), to create radiotracers for PET imaging of nAChRs. acs.org The enhanced lipophilicity of these compounds is also an advantage, as it may lead to faster penetration through the blood-brain barrier compared to less lipophilic ligands. acs.org

Investigation of Broader Biological Activities of Related Pyridine Scaffolds in Drug Discovery

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.net Pyridine derivatives are of special interest due to their diverse applications and the broad spectrum of therapeutic activities they can exhibit. nih.gov Research into pyridine-containing compounds has revealed a vast range of biological actions, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. ijnrd.orgmdpi.com

The incorporation of a pyridine ring into a potential drug molecule can significantly and favorably impact its pharmacological profile. nih.gov For instance, substituting a phenyl group with a pyridine ring has been shown to improve biochemical potency and metabolic stability in certain drug candidates. nih.gov The pyridine motif can also enhance water solubility, a desirable characteristic for pharmaceutical agents. nih.gov The versatility of the pyridine scaffold allows chemists to create large libraries of compounds with different functional groups for screening against various biological targets, facilitating the discovery of new therapeutic agents. nih.gov This broad utility underscores the importance of scaffolds like this compound as starting points for developing novel drugs for a wide range of diseases. nbinno.com

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Chloro-5-vinylpyridine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the vinyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The vinyl protons will present as a characteristic set of multiplets in the range of 5.0 to 7.0 ppm. The coupling patterns between adjacent protons would provide definitive evidence for their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the vinyl group. The carbon atom attached to the chlorine (C2) would be significantly influenced by the electronegativity of the halogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H3 | ~7.3-7.5 | - | Doublet | J(H3,H4) ≈ 8 |

| H4 | ~7.6-7.8 | - | Doublet of Doublets | J(H4,H3) ≈ 8, J(H4,H6) ≈ 2 |

| H6 | ~8.3-8.5 | - | Doublet | J(H6,H4) ≈ 2 |

| H-vinyl (α) | ~6.6-6.8 | - | Doublet of Doublets | J(trans) ≈ 17, J(cis) ≈ 11 |

| H-vinyl (β, cis) | ~5.4-5.6 | - | Doublet | J(cis) ≈ 11 |

| H-vinyl (β, trans) | ~5.9-6.1 | - | Doublet | J(trans) ≈ 17 |

| C2 | - | ~150-152 | - | - |

| C3 | - | ~122-124 | - | - |

| C4 | - | ~138-140 | - | - |

| C5 | - | ~133-135 | - | - |

| C6 | - | ~148-150 | - | - |

| C-vinyl (α) | - | ~135-137 | - | - |

| C-vinyl (β) | - | ~116-118 | - | - |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₇H₆ClN, the expected monoisotopic mass is approximately 139.0189 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 139. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak at m/z 141, approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. A patent document reports the observation of the protonated molecular ion [MH]⁺ at m/z 140.3 in an electrospray ionization (ESI) context.

The fragmentation of this compound would likely involve the loss of the chlorine atom, the vinyl group, or hydrogen cyanide (HCN) from the pyridine ring, leading to characteristic fragment ions that help to confirm the structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Notes |

| [M+H]⁺ | 140.0262 | Protonated molecule |

| [M+Na]⁺ | 162.0081 | Sodium adduct |

| [M]⁺ | 139.0189 | Molecular ion |

| [M-Cl]⁺ | 104.0495 | Loss of chlorine |

| [M-C₂H₃]⁺ | 112.0003 | Loss of vinyl group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile compounds. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. Detection is typically achieved using a UV detector, as the pyridine ring is strongly UV-active. HPLC is frequently used to monitor the progress of reactions involving this compound.

Gas Chromatography (GC): As a relatively volatile compound, this compound is also well-suited for analysis by gas chromatography, often coupled with a mass spectrometer (GC-MS). This technique allows for the separation of volatile impurities and provides mass spectral data for peak identification. GC is particularly useful for assessing yield and purity in synthetic preparations.

Gel Permeation Chromatography (GPC): GPC is not used for the analysis of the this compound monomer itself, but it is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers synthesized from it, such as poly(this compound).

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic ring and the vinyl group (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and the C=C stretching of the vinyl group (around 1630 cm⁻¹). The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted pyridine ring and the vinyl group would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the pyridine ring and the C=C vinyl bond are often strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Vinyl C-H | Stretching | 3000 - 3100 |

| Pyridine Ring C=C, C=N | Stretching | 1400 - 1600 |

| Vinyl C=C | Stretching | ~1630 |

| Vinyl =C-H | Bending (out-of-plane) | 900 - 1000 |

| Aromatic C-H | Bending (out-of-plane) | 700 - 900 |

| C-Cl | Stretching | 600 - 800 |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If this compound can be obtained as a suitable single crystal, this method could provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as packing arrangements in the crystal lattice.

As of now, there is no publicly available crystal structure data for this compound in crystallographic databases. Such an analysis would be valuable for understanding its solid-state properties and for computational modeling studies.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Properties

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would determine its thermal stability and decomposition temperature. This information is particularly important for its storage, handling, and polymerization, indicating the temperature at which the monomer begins to degrade.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, DSC could be used to determine its melting point and boiling point, as well as to study any phase transitions. During polymerization studies, DSC is critical for monitoring the heat of polymerization and determining the glass transition temperature (Tg) of the resulting polymer.

Currently, specific TGA and DSC data for the this compound monomer is not widely reported in the literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab-initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab-initio calculations, are instrumental in elucidating the fundamental electronic and structural properties of molecules. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, electron distribution, and molecular geometry.

The electronic structure of 2-Chloro-5-vinylpyridine is governed by the interplay of the pyridine (B92270) ring, the electron-withdrawing chloro substituent, and the π-conjugated vinyl group. The nitrogen atom in the pyridine ring is sp²-hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring. The remaining p-orbitals of the nitrogen and carbon atoms form a delocalized π-system containing six electrons, which imparts aromatic character to the ring. libretexts.orgslideshare.net

The chloro group at the 2-position and the vinyl group at the 5-position significantly influence the electronic distribution. The chlorine atom, being highly electronegative, withdraws electron density from the pyridine ring through the σ-bond (inductive effect). The vinyl group, on the other hand, can donate or withdraw electron density via resonance with the π-system of the ring.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. In pyridine and its derivatives, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. ampp.org For this compound, the HOMO is expected to have significant contributions from the vinyl group and the pyridine ring, while the LUMO will likely be localized over the pyridine ring and influenced by the electron-withdrawing chloro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Predicted General Characteristics of Frontier Molecular Orbitals for this compound based on Analogous Compounds

| Molecular Orbital | Expected Primary Localization | Influence of Substituents | Predicted Energy Level |

| HOMO | Pyridine ring and vinyl group π-system | The vinyl group is expected to raise the HOMO energy compared to pyridine. | Relatively high |

| LUMO | Pyridine ring π*-system | The chloro group is expected to lower the LUMO energy compared to pyridine. | Relatively low |

| HOMO-LUMO Gap | - | The combined effects of the substituents are expected to result in a moderate gap. | Moderate |

This table is a qualitative prediction based on the known effects of chloro and vinyl substituents on the pyridine ring.

Computational methods can predict the reactivity of different sites within a molecule and model the pathways of chemical reactions. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most probable sites for electrophilic, nucleophilic, and radical attack. researchgate.net

For this compound, the nitrogen atom, with its lone pair, is a primary site for protonation and coordination to Lewis acids. The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen and the chloro group deactivates the ring towards electrophilic attack, which would likely occur at the C-3 and C-5 positions. Conversely, these substituents activate the ring for nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. firsthope.co.in The vinyl group is susceptible to addition reactions, such as hydrogenation and halogenation. acs.org

Reaction pathway modeling can be used to investigate the mechanisms of these reactions by calculating the energies of reactants, transition states, and products. For instance, the mechanism of nucleophilic substitution at the C-2 position, displacing the chloro group, can be computationally explored to determine the activation energy and the structure of the transition state. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to determine the three-dimensional structure and conformational preferences of molecules. For this compound, a key conformational variable is the orientation of the vinyl group relative to the pyridine ring.

The molecule is expected to be largely planar to maximize π-conjugation between the vinyl group and the pyridine ring. Two primary planar conformations can be envisioned: a syn conformation where the C=C bond of the vinyl group is on the same side of the C-C single bond as the ring nitrogen, and an anti conformation where it is on the opposite side. Computational studies on similar vinyl-substituted aromatic compounds suggest that the energy barrier to rotation around the single bond connecting the vinyl group to the ring is relatively small, but the planar conformations are generally favored. The relative stability of the syn and anti conformers would depend on subtle steric and electronic interactions.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net For this compound, the predicted IR and Raman spectra would exhibit characteristic vibrational modes for the pyridine ring, the C-Cl bond, and the vinyl group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Pyridine Ring | C-H stretching | 3000 - 3100 |

| Ring stretching | 1400 - 1600 | |

| C-H in-plane bending | 1000 - 1300 | |

| C-H out-of-plane bending | 700 - 900 | |

| Vinyl Group | =C-H stretching | 3020 - 3080 |

| C=C stretching | 1620 - 1650 | |

| =C-H bending | 900 - 1000 | |

| C-Cl Bond | C-Cl stretching | 600 - 800 |

This table provides general ranges based on typical vibrational frequencies for these functional groups.

NMR Spectra (¹H and ¹³C): The prediction of NMR chemical shifts is another valuable application of computational chemistry. researchgate.netrogue-scholar.org The chemical shifts of the protons and carbons in this compound would be influenced by the electronic effects of the substituents. The protons on the pyridine ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts determined by their position relative to the nitrogen and the chloro and vinyl groups. The vinyl protons would resonate in the olefinic region (typically 5.0-6.5 ppm). Similarly, the ¹³C chemical shifts can be predicted to aid in the assignment of the carbon signals.

Mechanistic Insights from Computational Simulations and Experimental Correlations

The synergy between computational simulations and experimental results is crucial for gaining deep mechanistic insights into chemical reactions. rsc.org While specific studies on this compound are limited, research on related systems demonstrates this powerful approach. For example, computational studies on the reactions of chloropyridines can elucidate the role of catalysts and the nature of reaction intermediates. researchgate.net By correlating computationally predicted properties (e.g., reaction barriers, spectroscopic signatures of intermediates) with experimental observations (e.g., reaction kinetics, spectroscopic analysis of the reaction mixture), a detailed understanding of the reaction mechanism can be achieved.

In the context of this compound, computational studies could be used to model its polymerization, a likely reaction given the presence of the vinyl group. Such simulations could provide insights into the polymerization mechanism (e.g., radical, cationic, or anionic) and the properties of the resulting polymer.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-vinylpyridine, and how are the products characterized?

Methodological Answer: The synthesis of chloro-vinylpyridine derivatives typically involves halogenation or coupling reactions. For example, 2-chloro-5-hydroxypyridine can be synthesized from 3-iodo-6-chloropyridine via hydroxylation, which may be adapted for vinyl group introduction . Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substituent positions and HPLC for purity assessment (>95%). Mass spectrometry (MS) and FT-IR further validate molecular weight and functional groups .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Methodological Answer: Chloropyridine derivatives are pivotal in synthesizing antimalarial drugs and antibiotics. For instance, 2-chloro-5-nitropyridine serves as a precursor for cyclic amidine fungicides and antibiotic scaffolds . The vinyl group in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures common in drug candidates. Researchers should prioritize regioselectivity analysis using X-ray crystallography or NOESY NMR to avoid off-target bonding .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Decontaminate with ethanol .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (TLV: 0.1 mg/m³) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the vinyl group to 2-chloro-5-hydroxypyridine?

Methodological Answer: A Design of Experiments (DOE) approach is recommended:

- Variables : Catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF vs. THF).

- Output Metrics : Yield (GC-MS analysis) and regioselectivity (HPLC with chiral columns).

Contradictions in yield data between batch reactions can arise from trace oxygen inhibition; use degassed solvents and inert atmospheres .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR peaks) require cross-validation:

Q. What computational tools are effective for predicting reactivity of this compound in drug design?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites).

- Quantum Mechanics : Apply Gaussian 16 for transition-state analysis of nucleophilic substitution at the chloro position .

- Machine Learning : Train models on PubChem data to predict regioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.